5-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-oxazolo[4,5-b]pyridin-2-yl-2-pyridinamine is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-oxazolo[4,5-b]pyridin-2-yl-2-pyridinamine typically involves the formation of the oxazole ring followed by bromination. One common method involves the reaction of 2-aminopyridine with a suitable brominating agent under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-oxazolo[4,5-b]pyridin-2-yl-2-pyridinamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized pyridinamine compounds .
Scientific Research Applications
5-Bromo-3-oxazolo[4,5-b]pyridin-2-yl-2-pyridinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-Bromo-3-oxazolo[4,5-b]pyridin-2-yl-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
- 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine
- 6-Bromo-3H-imidazo[4,5-b]pyridine
- 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
Uniqueness
5-Bromo-3-oxazolo[4,5-b]pyridin-2-yl-2-pyridinamine is unique due to its specific structural features, including the presence of both an oxazole and pyridine ring fused together. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H7BrN4O |
---|---|
Molecular Weight |
291.10 g/mol |
IUPAC Name |
5-bromo-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H7BrN4O/c12-6-4-7(9(13)15-5-6)11-16-10-8(17-11)2-1-3-14-10/h1-5H,(H2,13,15) |
InChI Key |
VWQLQYCVRGZLDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=C(N=CC(=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.